[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyclohexyl group could be introduced through a reaction with cyclohexanone, and the amino group could be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amino group could participate in acid-base reactions, and the oxoethyl group could undergo oxidation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be predicted based on its structure and the properties of its functional groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15(24)22-17(12-16-8-4-2-5-9-16)19(26)27-13-18(25)23-20(14-21)10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,22,24)(H,23,25)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBBBKCNUCMLW-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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